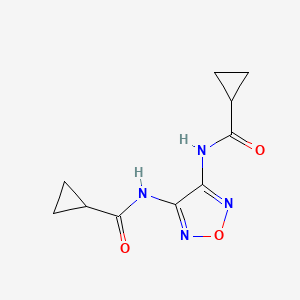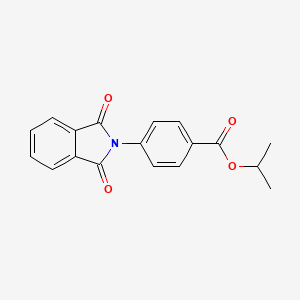
N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxadiazole, which is a heterocyclic compound containing nitrogen, oxygen, and carbon atoms in its structure. This compound has a unique molecular structure that makes it suitable for use in different scientific research applications.
Mécanisme D'action
The exact mechanism of action of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is not well understood. However, it has been suggested that this compound may exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. Additionally, this compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, while having minimal cytotoxic effects on normal cells. Furthermore, this compound has also been shown to exhibit promising fluorescent properties, making it a potential tool for detecting metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has been shown to exhibit promising anti-cancer activity, making it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential applications in different scientific research fields.
Orientations Futures
There are several future directions for the study of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide. One potential direction is to investigate its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in different scientific research fields. Furthermore, the synthesis method of this compound can be optimized to improve its efficiency and yield. Finally, more studies are needed to evaluate the safety and toxicity of this compound before it can be used in clinical settings.
Méthodes De Synthèse
The synthesis of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is a multi-step process that involves the reaction of cyclopropane carboxylic acid with hydrazine hydrate to form 1,2,5-oxadiazole. This intermediate compound is then reacted with chloroacetyl chloride to form N,N'-1,2,5-oxadiazole-3,4-diyldichloroacetamide. Finally, this compound is treated with ammonia to form this compound.
Applications De Recherche Scientifique
N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit promising anti-cancer activity. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Furthermore, this compound has also been investigated for its use as a catalyst in organic synthesis reactions.
Propriétés
IUPAC Name |
N-[4-(cyclopropanecarbonylamino)-1,2,5-oxadiazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c15-9(5-1-2-5)11-7-8(14-17-13-7)12-10(16)6-3-4-6/h5-6H,1-4H2,(H,11,13,15)(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIXUHCEFXRLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NON=C2NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[(4-nitrophenyl)acetyl]amino}isophthalic acid](/img/structure/B5698974.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B5698982.png)
![2-[5-(1,3-benzothiazol-2-yl)-2-furyl]benzoic acid](/img/structure/B5698984.png)
![methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5698989.png)
![4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5698998.png)
![1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5699006.png)
![methyl 4-chloro-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5699015.png)

![N-[3-(1-piperidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5699020.png)

